molecular formula C9H20N2O B8318893 4-Ethylaminomethyl-4-hydroxy-1-methylpiperidine

4-Ethylaminomethyl-4-hydroxy-1-methylpiperidine

Cat. No. B8318893
M. Wt: 172.27 g/mol
InChI Key: BVAGIEIKOUJDJC-UHFFFAOYSA-N
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Patent
US05852029

Procedure details

4-acetamidomethyl-4-hydroxy-1-methylpiperidine (3.4 g, 0.018 mole) in dry THF was refluxed in the presence of lithium aluminium hydride (4 g). After 3 days, the mixture was poured into an ice-water bath and filtered through Celite. The solvent was evaporated and after addition of water the solution was extracted with chloroform, and the extract was dried with magnesium sulfate and evaporated to yield 1.03 g (33% yield) crude material. The product thus obtained, 4-ethylaminomethyl-4-hydroxy-1-methylpiperidine, was used without further purification.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
33%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH2:5][C:6]1([OH:13])[CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]1)(=O)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH2:1]([NH:4][CH2:5][C:6]1([OH:13])[CH2:7][CH2:8][N:9]([CH3:12])[CH2:10][CH2:11]1)[CH3:2] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
C(C)(=O)NCC1(CCN(CC1)C)O
Name
Quantity
4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture was poured into an ice-water bath
FILTRATION
Type
FILTRATION
Details
filtered through Celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
after addition of water the solution
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)NCC1(CCN(CC1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 33%
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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